
3-Chloro-cis,cis-muconic acid
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Overview
Description
3-chloro-cis,cis-muconic acid is a 3-chloromuconic acid that is cis,cis-muconic acid substituted by a chloro substituent at position 3. It derives from a cis,cis-muconic acid. It is a conjugate acid of a 3-chloro-cis,cis-muconate(2-).
Scientific Research Applications
Biodegradation of Aromatic Compounds
One of the primary applications of 3-chloro-cis,cis-muconic acid is in the microbial degradation of chlorinated aromatic compounds. Various bacteria, such as Pseudomonas putida and Acinetobacter calcoaceticus, utilize this compound as a substrate through specific enzymatic pathways:
- Chloromuconate Cycloisomerase Activity : This enzyme catalyzes the conversion of this compound to cis-dienelactone, facilitating the breakdown of chlorinated compounds into less harmful substances. Studies have shown that chloromuconate cycloisomerases exhibit high specificity for this transformation, which is crucial for bioremediation efforts targeting chlorinated pollutants .
Enzymatic Reactions and Pathways
This compound serves as an important intermediate in various biochemical pathways. Research indicates that it can be transformed by different enzymes, including:
- Muconate Cycloisomerases : These enzymes convert cis,cis-muconate into muconolactone, showcasing the compound's role in metabolic pathways involving aromatic compounds .
- Dehalogenation Reactions : The compound can undergo dehalogenation, leading to the formation of non-toxic metabolites. This property is particularly valuable in the context of environmental cleanup and bioremediation strategies aimed at reducing chlorinated pollutants .
Case Studies
- Microbial Degradation Studies : Research conducted on Pseudomonas putida has demonstrated the organism's ability to utilize this compound as a sole carbon source, highlighting its potential for bioremediation applications .
- Enzyme Specificity Analysis : A detailed examination of muconate cycloisomerases from various bacterial strains revealed their substrate specificity towards different chlorinated muconates, including this compound. This specificity is vital for optimizing biotechnological applications in detoxifying chlorinated aromatic compounds .
Summary Table of Applications
Application Area | Description |
---|---|
Biodegradation | Utilized by bacteria for the breakdown of chlorinated aromatic compounds. |
Enzymatic Reactions | Acts as a substrate for muconate cycloisomerases and other enzymes involved in metabolic pathways. |
Environmental Remediation | Potential use in bioremediation strategies to detoxify contaminated environments. |
Properties
CAS No. |
22752-96-1 |
---|---|
Molecular Formula |
C6H5ClO4 |
Molecular Weight |
176.55 g/mol |
IUPAC Name |
(2E,4Z)-3-chlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/b2-1-,4-3+ |
InChI Key |
ICMVYBXQDUXEEE-BXTBVDPRSA-N |
SMILES |
C(=CC(=O)O)C(=CC(=O)O)Cl |
Isomeric SMILES |
C(=C\C(=O)O)\C(=C/C(=O)O)\Cl |
Canonical SMILES |
C(=CC(=O)O)C(=CC(=O)O)Cl |
Synonyms |
3-chloro-cis,cis-muconate 3-chloro-muconate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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